
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine-based compound that is synthesized using specific methods, and its mechanism of action is still under investigation.
Wirkmechanismus
The exact mechanism of action of Cyclopropylmethyl 6-fluoropyridine-3-carboxylate is still under investigation. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various biological processes. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation.
Biochemical and Physiological Effects:
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It can induce cell death in cancer cells, reduce inflammation in various tissues, and modulate the activity of specific proteins involved in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclopropylmethyl 6-fluoropyridine-3-carboxylate is its specificity towards certain enzymes or proteins. This specificity allows for targeted inhibition, which can lead to fewer side effects compared to other drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Cyclopropylmethyl 6-fluoropyridine-3-carboxylate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods to increase its availability for research purposes. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects. Finally, exploring its potential use as a chemical probe to investigate specific biological processes could lead to new discoveries in various fields.
Synthesemethoden
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of pyridine-3-carboxylic acid with cyclopropylmethyl bromide and potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with 6-fluoropyridine-3-boronic acid in the presence of a palladium catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate has shown promising results in various scientific research applications. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. It has also been used as a chemical probe to investigate the roles of specific proteins in various biological processes.
Eigenschaften
IUPAC Name |
cyclopropylmethyl 6-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-9-4-3-8(5-12-9)10(13)14-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXWMYCYVSPOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

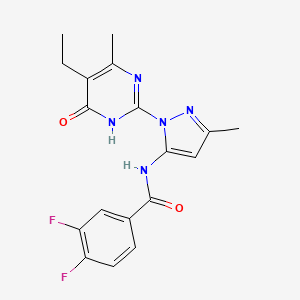

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2905172.png)
![ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate](/img/structure/B2905173.png)
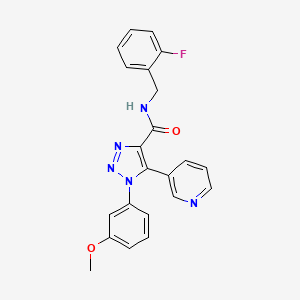
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)
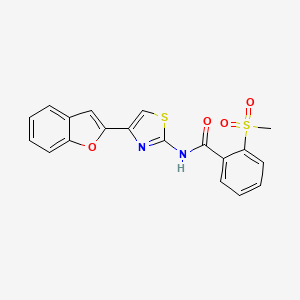
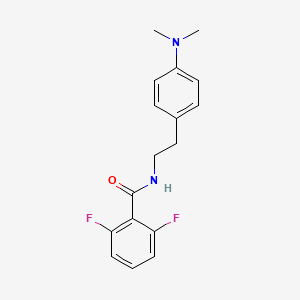
![5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2905185.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2905186.png)
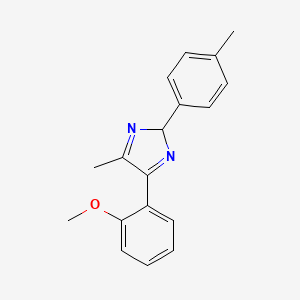
![1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2905188.png)

![(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2905190.png)